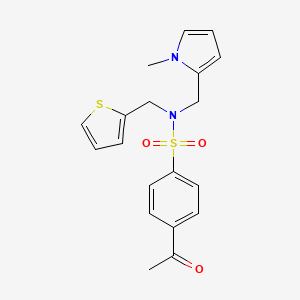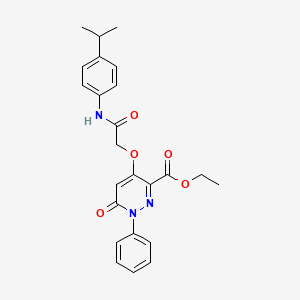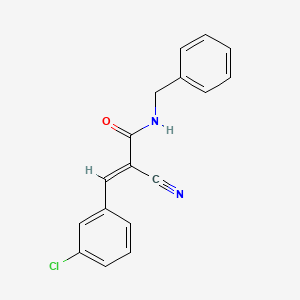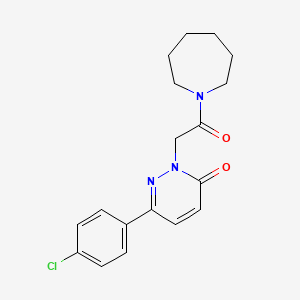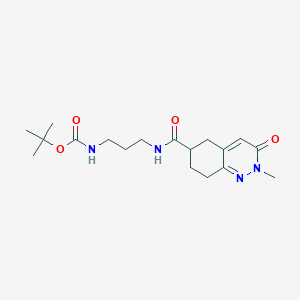
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MDMP-2P, and it is a member of the phenylacetone family of compounds. The synthesis method of MDMP-2P is complex, and it involves several chemical reactions that require specialized equipment and expertise.
Wirkmechanismus
MDMP-2P acts on the central nervous system by binding to specific receptors in the brain. This binding results in the activation of certain signaling pathways, which can lead to various biochemical and physiological effects.
Biochemical and physiological effects:
MDMP-2P has been shown to have various biochemical and physiological effects, including increased dopamine release, increased serotonin release, and increased norepinephrine release. These effects can lead to increased energy, improved mood, and enhanced cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
MDMP-2P has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors in the brain. However, this compound also has several limitations, including its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of MDMP-2P, including the development of new drugs based on its structure, the investigation of its potential therapeutic applications, and the exploration of its mechanism of action. Additionally, further research is needed to fully understand the potential risks and benefits of this compound for human use.
Conclusion:
In conclusion, MDMP-2P is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of MDMP-2P is complex, and it requires specialized equipment and expertise. This compound has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. Further research is needed to fully understand the potential risks and benefits of this compound for human use.
Synthesemethoden
The synthesis of MDMP-2P involves several steps, including the conversion of safrole to isosafrole, followed by the conversion of isosafrole to MDP2P. The final step involves the conversion of MDP2P to MDMP-2P using various reagents and solvents. This complex synthesis method requires specialized equipment and expertise, and it is not suitable for inexperienced researchers.
Wissenschaftliche Forschungsanwendungen
MDMP-2P has been the subject of several scientific studies due to its potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-6-17(20)19(18(2)9-4-5-10-18)12-14-7-8-15-16(11-14)22-13-21-15/h7-8,11H,4-5,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLSHUKIIOGWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC2=C(C=C1)OCO2)C3(CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2430721.png)
